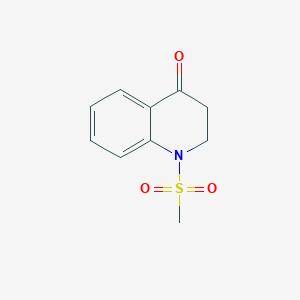

1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound featuring a quinolinone core substituted with a methylsulfonyl group at position 1. This scaffold is part of a broader class of 2,3-dihydroquinolin-4(1H)-ones, which are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities . The methylsulfonyl group enhances electrophilicity and may improve binding to biological targets by participating in hydrogen bonding or hydrophobic interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of quinoline derivatives with methylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reaction mixture in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The methylsulfonyl group participates in nucleophilic displacement reactions under basic conditions:

-

Reaction with amines : Methanesulfonamide reacts with Morita–Baylis–Hillman (MBH) acetates derived from this compound to form tertiary dihydroquinolines .

-

Outcome : High regioselectivity for 1,2-dihydroquinoline derivatives (70–90% yields) .

Knoevenagel Condensation and Aza-Michael Addition

The ketone moiety undergoes condensation with aldehydes, followed by intramolecular cyclization:

-

Reagents : Alkyl/aryl aldehydes, piperidine acetate catalyst .

-

Mechanism :

-

Products : 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones (Table 1) .

Table 1: Representative 3-Methylidene Derivatives

| R₁ (Position 6) | R₂ (Position 7) | Yield (%) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|---|

| H | H | 78 | 1.2 (HL-60) |

| Cl | H | 82 | 0.9 (MCF-7) |

| Br | OCH₃ | 65 | 1.5 (A549) |

Halogenation at C-3

Regioselective halogenation occurs under mild conditions:

-

Iodination : I₂ in MeOH under reflux produces 3-iodo derivatives .

-

Bromination : Pyridinium perbromide in glacial acetic acid yields 3-bromo analogs .

-

Stereochemistry : Exclusive formation of 2,3-trans diastereomers (confirmed by X-ray crystallography) .

Key Data :

Cycloaddition and Ring Expansion

The dihydroquinoline core participates in cycloaddition reactions:

-

Diels-Alder Reactivity : The conjugated enone system reacts with dienes to form polycyclic structures .

-

Conditions : Thermal activation (150–200°C) or Lewis acid catalysis .

Biological Interaction-Based Reactions

The compound undergoes target-specific modifications in biological systems:

-

Apoptosis Induction : Generates reactive oxygen species (ROS) in cancer cells, leading to DNA intercalation.

-

Enzyme Inhibition : Forms hydrogen bonds with kinase active sites (e.g., EGFR, VEGFR-2).

Stability and Degradation Pathways

Scientific Research Applications

Scientific Research Applications

The primary applications of 1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one and its derivatives lie in the realm of scientific research, specifically in the synthesis of novel compounds with potential biological activities . These applications can be further broken down:

1. Anticancer Research:

- Cytotoxic Activity: Derivatives of quinolinones, including this compound, have demonstrated high cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) . For instance, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one has shown significant cytotoxicity towards HL-60 cells, exceeding that for normal HUVEC cells by more than fivefold .

- Mechanism of Action: Studies suggest that these compounds can inhibit cell proliferation, induce DNA damage, and promote apoptosis in cancer cells .

2. Antimicrobial Research:

- Antibacterial Activity: Novel N-methylsulfonyl-indole derivatives, related to this compound, have shown selective antibacterial activity against Gram-negative bacteria like Salmonella enterica and E. coli .

3. Synthesis of Triazole Derivatives:

- 1,2,3-Triazole Systems: 1,2,3-triazoles, synthesized using various methods including those involving this compound derivatives, have shown significant biological relevance . These triazole systems are created through both metal-free and metal-catalyzed approaches, offering opportunities for incorporating this moiety into biologically relevant compounds .

- Antifungal Activities: Some triazole derivatives have demonstrated strong antifungal activities against A. fumigatus and C. albicans .

- Antitubercular Activity: Certain annulated 1,2,4-triazole systems have exhibited antitubercular potency and cytotoxicity toward HCT116 human cells .

4. Synthesis of Methylenebis(4-hydroxyquinolin-2(1H)-ones):

- ** ضدSARS-CoV-2 Inhibitors:** Derivatives of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) have been synthesized and investigated as potential inhibitors of SARS-CoV-2 . Molecular docking calculations suggest that these compounds possess good binding affinity to the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .

Data Tables

Due to the limitations of direct data tables in the provided search results, a representative example based on the research can be inferred:

Table 1: Cytotoxic Effects of Quinolinone Derivatives

| Compound | Cell Line | Cytotoxic Effect |

|---|---|---|

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | High |

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HUVEC | Low |

| Synthesized pyrazolo[1,5-a]pyrimidin-7-ols | MDA-MB-231 | No inhibition |

Authoritative Insights

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl Group Variations

- 1-(Phenylsulfonyl) Derivatives: Compounds like 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (5a) () exhibit high cytotoxicity against HL-60 leukemia cells (IC₅₀ = 0.43 µM) with selectivity over normal HUVEC cells. The phenylsulfonyl group likely enhances lipophilicity, improving membrane penetration .

- Methylsulfonyl vs. Tosyl (p-Toluenesulfonyl) : Tosyl-substituted analogs (e.g., compound 5i , ) show moderate anticancer activity (IC₅₀ = 1.2–3.5 µM). The bulkier tosyl group may reduce solubility compared to methylsulfonyl, affecting bioavailability .

Substituent Position and Ring Modifications

- Position 2 Substituents : Alkyl or aryl groups at position 2 significantly influence activity. For example, 2-ethyl derivatives (e.g., 5a) are more potent than 2-phenyl analogs (e.g., 5k, IC₅₀ = 1.8 µM), suggesting smaller substituents optimize steric interactions .

Ring Saturation and Bioisosteric Replacements

- Tetrahydroquinoline vs.

- Nitrogen-to-Carbon Replacement: Compound 56 (), where the quinolinone nitrogen is replaced with carbon, retains activity (IC₅₀ = 0.5 µM vs. HBV), indicating that non-planar structures can maintain efficacy through alternative binding modes .

Pharmacological Profiles

Anticancer Activity

- Cytotoxicity : Methylidene-containing analogs (e.g., 5a–5l , ) demonstrate IC₅₀ values of 0.43–3.5 µM against HL-60 and MCF-7 cells. The methylsulfonyl group’s electron-withdrawing nature may stabilize reactive intermediates, enhancing DNA damage .

- Apoptosis Induction : Compound 5a induces caspase-3 activation and mitochondrial membrane depolarization in HL-60 cells, a mechanism likely shared by methylsulfonyl derivatives .

Enzyme Inhibition

- Succinate Dehydrogenase (SDH) Inhibition : Derivatives with semicarbazone moieties () exhibit antifungal activity (MIC = 8–32 µg/mL), suggesting that methylsulfonyl analogs could target fungal SDH via similar hydrogen-bonding interactions .

Physicochemical Properties

*Calculated using Molinspiration; †Estimated via ChemDraw.

Biological Activity

1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one is a compound belonging to the quinolinone family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the quinolinone ring and the introduction of the methylsulfonyl group. Various synthetic methods have been explored in the literature, with modifications aimed at enhancing yield and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of 2,3-dihydroquinolin-4(1H)-ones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that several synthesized analogs showed high cytotoxicity against MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines with IC50 values often below 1 µM .

Table 1: Cytotoxic Activity of Selected Analogues

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | <0.3 |

| 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 | <1 |

| 3-Carboxyl-4(1H)-quinolone derivatives | NALM-6 | <0.5 |

The structure–activity relationship (SAR) studies indicate that compounds with specific substituents in positions 1, 2, and 6 of the quinolinone ring significantly influence their cytotoxic potency. Notably, alkyl substituents at position 2 yielded more potent compounds compared to aryl substituents .

The mechanism by which these compounds exert their cytotoxic effects includes the induction of apoptosis and DNA damage in cancer cells. For example, the most potent analogs were shown to inhibit cell proliferation and induce significant DNA fragmentation in HL-60 cells . Additionally, some studies suggest that these compounds may interact with multidrug resistance proteins like ABCB1, potentially overcoming resistance mechanisms in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:

- HL-60 Cell Line Study : A series of synthesized compounds were evaluated for their cytotoxicity against HL-60 cells. The most effective compound demonstrated an IC50 value below 0.3 µM and was further investigated for its ability to induce apoptosis through caspase activation .

- MCF-7 Cell Line Study : In another study focusing on breast cancer models, compounds displayed selective toxicity towards MCF-7 cells while sparing normal human umbilical vein endothelial cells (HUVEC), indicating a favorable therapeutic index .

Q & A

Q. What are the most effective synthetic routes for 1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one, and how can reaction conditions be optimized?

Basic Research Question

The compound is typically synthesized via cyclization of substituted 2′-aminochalcones using acid/base catalysis or transition-metal catalysts. Key methods include:

- Microwave-assisted synthesis : Irradiation with InCl₃ as a catalyst under microwave conditions (360 W, 5 min) achieves 63% yield, reducing reaction time compared to conventional heating .

- Pyrrolidine catalysis : Aqueous-phase cyclization of 2-aminoacetophenone derivatives with aldehydes, offering greener alternatives to organic solvents .

- Silica gel-supported reagents : Used to minimize by-product formation and improve purity during cyclization .

Optimization involves adjusting catalyst loading (e.g., 20 mol% InCl₃), solvent choice (CH₂Cl₂/di-isopropylether for crystallization), and temperature control .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are spectral discrepancies resolved?

Basic Research Question

- NMR : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, methylsulfonyl groups exhibit characteristic δ ~3.0–3.5 ppm (¹H) and ~40–45 ppm (¹³C) .

- IR : Sulfonyl stretches appear at ~1150–1300 cm⁻¹, while carbonyl (C=O) signals are ~1650–1750 cm⁻¹ .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in studies showing dihedral angles between fused rings (e.g., 57.84° between quinolyl and benzene rings) .

Discrepancies in δ values across studies (e.g., due to solvent effects) are resolved by cross-referencing coupling constants and comparing with crystallographic data .

Q. What methodologies evaluate the anticancer potential of this compound?

Advanced Research Question

- In vitro cytotoxicity assays : Compounds like 3-methylidene-1-sulfonyl derivatives are tested against cancer cell lines (e.g., pediatric solid tumors) using MTT or SRB assays .

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., 4-chlorophenyl or methoxyphenyl groups) enhances activity. For example, 5k (6,7-dimethoxy-3-methylidene-2-phenyl derivative) shows IC₅₀ values <10 µM in certain models .

- Molecular docking : Predicts interactions with targets like EGFR or tubulin, validated by comparing computational binding energies with experimental IC₅₀ values .

Q. How do reaction mechanisms explain by-product formation during synthesis?

Advanced Research Question

By-products arise from competing pathways:

- Isomerization : Acid-catalyzed reactions may yield regioisomers via keto-enol tautomerization, detectable by HPLC (retention times: 32.2 vs. 38.6 min for major/minor isomers) .

- Radical intermediates : In Co-catalyzed diene cyclizations, radical recombination can form undesired dimeric structures, mitigated by optimizing radical initiator concentrations .

Mechanistic studies use deuterium labeling or trapping agents (e.g., TEMPO) to identify intermediates .

Q. What role do substituents play in modulating biological activity?

Advanced Research Question

- Electron-withdrawing groups : Methylsulfonyl enhances electrophilicity, improving interactions with cellular targets like kinases .

- Methoxy substitutions : 6,7-Dimethoxy derivatives (e.g., 5i) increase lipophilicity, enhancing membrane permeability .

- Steric effects : Bulky groups (e.g., naphthalen-2-yl) may hinder binding to certain receptors, requiring molecular dynamics simulations to optimize steric tolerance .

Q. How can green chemistry principles be applied to synthesize this compound?

Basic Research Question

- Aqueous-phase synthesis : Pyrrolidine-catalyzed cyclization in water reduces solvent toxicity .

- Microwave irradiation : Lowers energy consumption by 50% compared to reflux methods .

- Recyclable catalysts : Silica-supported InCl₃ can be reused for 3–5 cycles without significant yield loss .

Q. What crystallographic insights inform conformational analysis?

Advanced Research Question

X-ray studies reveal:

- Non-planar rings : The dihydroquinolinone core adopts a boat conformation, with dihedral angles up to 43.24° between aromatic systems .

- Intermolecular interactions : N–H⋯N hydrogen bonds form centrosymmetric dimers, while π-π stacking (centroid distance: 3.94 Å) stabilizes crystal packing .

These features guide drug design by predicting solubility and crystal polymorphism .

Q. How are computational models used to predict bioactivity?

Advanced Research Question

- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values from high-throughput screens .

- Machine learning : Trains on datasets from pediatric tumor assays to predict efficacy based on molecular descriptors (e.g., logP, polar surface area) .

Q. What strategies address low yields in large-scale synthesis?

Advanced Research Question

- Flow chemistry : Continuous processing minimizes side reactions and improves heat transfer .

- Catalyst screening : Transition metals (Ni, Co) enhance dihydroquinolinone formation in hydrocyanation or radical cyclization reactions .

- Purification protocols : Column chromatography with gradient elution (hexane/EtOAc) isolates the target compound from by-products .

Q. How do researchers validate target engagement in biological studies?

Advanced Research Question

- Biophysical assays : Surface plasmon resonance (SPR) measures binding affinity to targets like MOR or EGFR .

- Gene knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., tubulin) confirms mechanism of action .

- Metabolic profiling : LC-MS tracks metabolite formation in cell lysates to assess stability and off-target effects .

Properties

Molecular Formula |

C10H11NO3S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

1-methylsulfonyl-2,3-dihydroquinolin-4-one |

InChI |

InChI=1S/C10H11NO3S/c1-15(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 |

InChI Key |

GVNISXXJWMOPIB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCC(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.